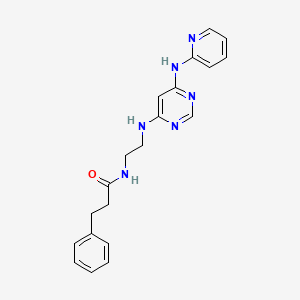

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide

Description

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a phenyl group at the 3-position. The compound features a pyrimidine core linked to a pyridin-2-ylamino moiety via an ethylamino spacer.

Properties

IUPAC Name |

3-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c27-20(10-9-16-6-2-1-3-7-16)23-13-12-22-18-14-19(25-15-24-18)26-17-8-4-5-11-21-17/h1-8,11,14-15H,9-10,12-13H2,(H,23,27)(H2,21,22,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEFHEOYZASYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:

Esterification: Nicotinic acid is esterified to yield an intermediate compound.

Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like TMSCN and various halides are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide exhibits significant cytotoxic effects against various cancer cell lines:

- Lung Cancer : The compound has demonstrated improved activity against A549 lung cancer cells compared to traditional treatments like Imatinib mesylate, showing an enhancement in efficacy by up to 50 times in some cases .

- Pancreatic Cancer : In studies involving Panc-1 pancreatic cancer cells, the compound exhibited a notable reduction in cell viability, indicating its potential as a therapeutic agent in pancreatic malignancies .

- Gastric and Colon Cancer : The compound has also shown effectiveness against gastric (SNU-1) and colon (SNU-C1) cancer cells, further supporting its broad-spectrum anticancer properties .

Case Study 1: In Vitro Efficacy Against K562 Cells

A study assessed the inhibitory activity of the compound against K562 leukemia cells. The results indicated a significant reduction in cell proliferation when treated with varying concentrations of the compound, highlighting its potential for treating hematological malignancies .

Case Study 2: Comparative Analysis with Existing Therapies

In a comparative analysis, this compound was tested alongside established therapies such as Cisplatin and Imatinib mesylate. The compound outperformed these drugs in multiple cancer cell lines, demonstrating superior potency and lower IC50 values across various tests .

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can lead to a decrease in the proliferation of tumor cells and suppression of certain types of cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Literature

Compound A : 3-chloro-N-phenyl-phthalimide (Fig. 1, )

- Molecular Formula: C₁₄H₈ClNO₂

- Key Features :

- Phthalimide core with a chloro substituent at position 3.

- Phenyl group at the N-position.

- Applications: Used as a monomer for polyimide synthesis, emphasizing its role in material science .

- Comparison : Unlike the target compound, Compound A lacks an amide linkage and pyrimidine/pyridine heterocycles. Its utility in polymer synthesis highlights the importance of halogen substituents (Cl) in stabilizing intermediates, a feature absent in the target molecule.

Compound B : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()

- Molecular Formula : C₂₄H₂₃N₅O₅S

- Molecular Weight : 493.53 g/mol

- Key Features: Pentanamide backbone with a dioxoisoindolinyl group. Pyridin-2-ylamino-sulfamoyl-phenyl substituent.

- Comparison: Both the target compound and Compound B incorporate pyridin-2-ylamino groups, which may enhance solubility or receptor binding.

Compound C : 3-chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide ()

- Molecular Formula : C₂₉H₃₆ClN₇O₂

- Key Features: Propanamide backbone with a chloro substituent. Complex substituents: dimethylaminoethyl, methoxy, and indolyl-pyrimidine groups.

- Comparison: Compound C shares the propanamide core with the target molecule but incorporates a chlorine atom and a methoxy-indolyl-pyrimidine system. The dimethylaminoethyl group may enhance solubility, whereas the target’s simpler ethylamino-pyrimidine linkage could improve synthetic accessibility.

Functional Group and Property Analysis

Research Implications

- Synthetic Challenges: The target compound’s pyrimidine-pyridin-2-ylamino linkage may require multi-step coupling reactions, akin to the sulfamoyl synthesis in Compound B .

- Solubility Considerations : The absence of hydrophilic groups (e.g., sulfamoyl in Compound B or tertiary amines in Compound C) may limit the target’s aqueous solubility, necessitating formulation optimization.

Biological Activity

The compound 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide , with the CAS number 1421499-82-2 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 362.4 g/mol |

| Structure | Structure |

Structural Insights

The structure of this compound features a phenyl group, a pyrimidine ring, and an amino group, which are crucial for its biological interactions. The presence of the pyridine and propanamide moieties suggests potential for interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial and antifungal properties. In particular:

- Antibacterial Efficacy : Studies have demonstrated that related pyrimidine derivatives show broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values were reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 156.47 |

These results suggest that modifications in the chemical structure can enhance antibacterial potency against resistant strains .

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. Research focusing on similar pyrimidine derivatives found that they could inhibit the growth of various cancer cell lines without affecting normal cells significantly. For example:

- Case Study : A derivative exhibited potent growth inhibition of cancer cells at concentrations as low as 10 µM while showing minimal cytotoxicity to non-tumorigenic cells . This selectivity is crucial for developing safer therapeutic agents.

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It potentially interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular growth and apoptosis .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Synthesis optimization requires careful selection of coupling reagents and purification techniques. For example:

- Coupling agents : Use tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide (T3P) under inert conditions (N₂ atmosphere) to facilitate amide bond formation between pyrimidine and propanamide intermediates .

- Solvent systems : Ethyl acetate/methanol gradients in column chromatography effectively separate byproducts, achieving >90% purity .

- Temperature control : Reactions performed at -10°C to 0°C minimize side reactions, as seen in analogous pyrimidine derivatizations .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : and NMR can resolve pyrimidine C-H couplings (e.g., δ 8.2–8.5 ppm for pyridine protons) and propanamide carbonyl signals (δ 170–175 ppm) .

- LC-MS : ESI-MS (negative mode) detects [M-H]⁻ ions (e.g., m/z 417 in similar compounds) with retention times <1.2 minutes under acidic conditions .

- Elemental analysis : Validate C/H/N ratios (e.g., C: 58.41%, H: 4.70%, N: 14.19% in structurally related amides) .

Advanced: How does the pyrimidine-pyridine scaffold influence target selectivity in enzymatic assays?

Answer:

The pyrimidine core acts as a ATP-binding pocket mimic in kinases, while the pyridine moiety enhances π-π stacking with aromatic residues (e.g., PDE9A inhibition via Tyr424 interactions) .

- Key evidence : Pyridin-2-ylamino substitutions improve phosphodiesterase inhibition (IC₅₀ < 100 nM) by stabilizing hydrogen bonds with conserved glutamic acid residues .

- Contradictions : Some studies report reduced activity with bulkier pyridine substituents due to steric clashes, necessitating molecular docking simulations to resolve .

Advanced: How can researchers resolve conflicting crystallographic data for polymorphic forms?

Answer:

Polymorphism analysis requires:

- Hydrogen bonding networks : Intramolecular N–H⋯N bonds (e.g., 2.8–3.0 Å) stabilize specific conformers, as seen in pyrimidine derivatives .

- Dihedral angle comparisons : Planar deviations >10° between pyrimidine and phenyl rings indicate distinct packing modes (e.g., 12.8° vs. 86.1° in analogous structures) .

- IR-LD spectroscopy : Oriented crystal suspensions in nematic liquid crystals can differentiate polymorphs via polarized absorption bands .

Advanced: What strategies mitigate conflicting bioactivity data in cell-based assays?

Answer:

- Metabolic stability assays : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out false negatives from rapid degradation .

- Off-target profiling : Screen against related kinases (e.g., JAK2, EGFR) to identify non-specific binding .

- Dose-response validation : Use Hill slopes to distinguish true activity (nH ≈1) from aggregation-based artifacts .

Basic: What purification methods are effective for hygroscopic intermediates?

Answer:

- Azeotropic drying : Use toluene/ethanol mixtures to remove water before column chromatography .

- Inert handling : Purge silica gel columns with N₂ to prevent hydrolysis of amine intermediates .

- Salting-out extraction : 15% aqueous NaCl improves phase separation for ethyl acetate extracts .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

- Docking simulations : AutoDock Vina predicts binding poses in PDE9A (PDB: 4D3M) with pyrimidine N1 forming hydrogen bonds to Tyr424 .

- QM/MM optimizations : Assess substituent effects on binding energy; trifluoromethyl groups increase lipophilicity (clogP +0.5) but may reduce solubility .

- MD simulations : 100-ns trajectories reveal conformational flexibility in the propanamide linker, impacting target residence time .

Basic: What stability challenges arise during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.